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Compound of Interest

Compound Name: (2,5-Dibromopyridin-3-yl)methanol

Cat. No.: B594852

For Immediate Release

This technical guide provides a summary of the expected spectroscopic data for the compound
(2,5-Dibromopyridin-3-yl)methanol. The information is intended for researchers, scientists,
and professionals in the field of drug development and organic synthesis. Direct experimental
data for this specific compound is not readily available in the public domain; therefore, this
document presents predicted data based on the analysis of structurally similar compounds and
established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for (2,5-
Dibromopyridin-3-yl)methanol. These predictions are derived from the known spectral data
of related brominated pyridine derivatives and compounds containing similar functional groups.

Predicted Chemical oo Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, Hz)
H-4 ~8.0-8.2 d ~2-3
H-6 ~8.5-8.7 d ~2-3
-CH2z- ~4.7 S
-OH Variable brs
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Predicted solvent: CDCIs or DMSO-de. Chemical shifts are referenced to TMS at O ppm.

. i 13 1

Carbon Predicted Chemical Shift (o, ppm)
C-2 ~ 140 - 145

C-3 ~135-140

C-4 ~ 140 - 145

C-5 ~120-125

C-6 ~ 150 - 155

-CH20H ~ 60 - 65

Predicted solvent: CDCIz or DMSO-ds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber

Functional Group Intensity
(cm~1)
O-H stretch (alcohol) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=C, C=N stretch (aromatic )
] 1400 - 1600 Medium to Strong
ring)
C-O stretch (primary alcohol) ~ 1050 Strong
C-Br stretch 500 - 600 Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
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Fragment Predicted m/z Notes

Molecular ion with
[M]*+ 267, 269, 271 characteristic isotopic pattern
for two bromine atoms.

[M-H20]* 249, 251, 253 Loss of water.

Loss of the hydroxymethyl
group.

[M-CH20H]* 236, 238, 240

lonization method: Electron lonization (EI).

General Experimental Protocols

The following are generalized experimental procedures for acquiring the spectroscopic data
outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (2,5-Dibromopyridin-3-yl)methanol would be dissolved in a deuterated solvent
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). tH and 3C NMR spectra
would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be prepared as a potassium bromide (KBr) pellet by grinding a small amount
of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a
spectrum could be recorded from a thin film of the sample deposited on a salt plate. The
spectrum would be recorded over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization
(El) to induce fragmentation. The sample would be introduced into the ion source, and the
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resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be
recorded. The isotopic distribution pattern for ions containing bromine would be a key

diagnostic feature.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like (2,5-Dibromopyridin-3-yl)methanol.
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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of (2,5-Dibromopyridin-3-
yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594852#2-5-dibromopyridin-3-yl-methanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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